molecular formula C8H7IS3 B14584321 (2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide CAS No. 61485-50-5

(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide

Cat. No.: B14584321
CAS No.: 61485-50-5
M. Wt: 326.2 g/mol
InChI Key: VXVVQCCURFMRAD-UHFFFAOYSA-M
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Description

(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide is a chemical compound known for its unique structure and properties. This compound features a benzodithiol ring system with a sulfanium group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of (2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide typically involves the following steps:

    Synthetic Routes: The preparation begins with the formation of the benzodithiol ring, which can be achieved through cyclization reactions involving dithiols and appropriate electrophiles. The methylsulfanium group is then introduced via methylation reactions.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

    Industrial Production Methods: On an industrial scale, the production may involve continuous flow reactors to maintain consistent reaction conditions and optimize the production rate.

Chemical Reactions Analysis

(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the sulfanium group back to a thiol or thioether.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides or amines.

    Major Products: The major products depend on the specific reaction but can include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism by which (2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect oxidative stress pathways, signal transduction, and cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide can be compared with other sulfur-containing compounds, such as:

    Similar Compounds: Examples include thiophenes, thiazoles, and other benzodithiol derivatives.

Properties

CAS No.

61485-50-5

Molecular Formula

C8H7IS3

Molecular Weight

326.2 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzodithiol-3-ium;iodide

InChI

InChI=1S/C8H7S3.HI/c1-9-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

VXVVQCCURFMRAD-UHFFFAOYSA-M

Canonical SMILES

CSC1=[S+]C2=CC=CC=C2S1.[I-]

Origin of Product

United States

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